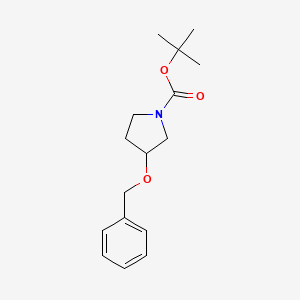
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a solid or semi-solid or lump or liquid at room temperature .Applications De Recherche Scientifique
Dipeptide Synthesis
“Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate” is a type of tert-butyloxycarbonyl-protected amino acid (Boc-AAILs). These Boc-AAILs have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . This application is significant in the field of peptide chemistry, where dipeptides are essential building blocks.
Ionic Liquids
The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have broad applications in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Antibacterial Activities
While there isn’t direct evidence of “Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate” being used for antibacterial activities, similar compounds have been screened for their antibacterial activities against both Gram-positive and Gram-negative strains . It’s plausible that this compound could have similar applications.
Synthesis of Biologically Active Natural Products
Compounds similar to “Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate” have been used as scaffolds in the synthesis of biologically active natural products . These products include those isolated from plants, bacteria, and fungi .
Halogen Exchange Reaction
The ligand, which could be a compound like “Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate”, plays an essential role in the halogen exchange reaction . This reaction is a key process in many chemical syntheses.
Organic Synthesis
“Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate” could potentially be used in organic synthesis. Similar compounds have been used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it remains over time .
Propriétés
IUPAC Name |
tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
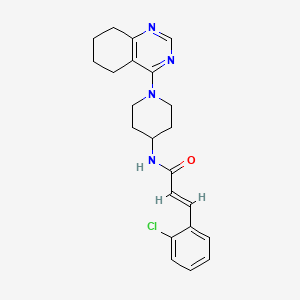
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)
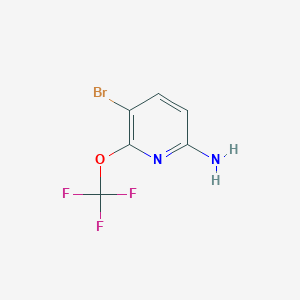
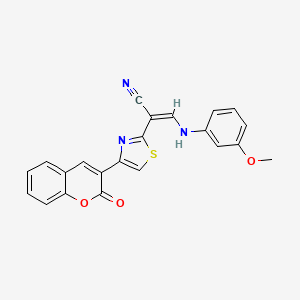
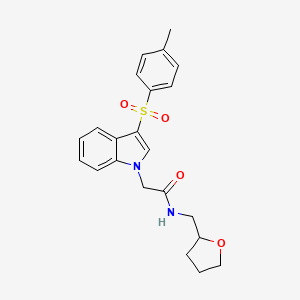
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
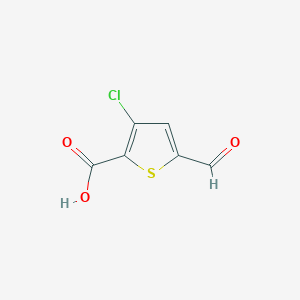

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

